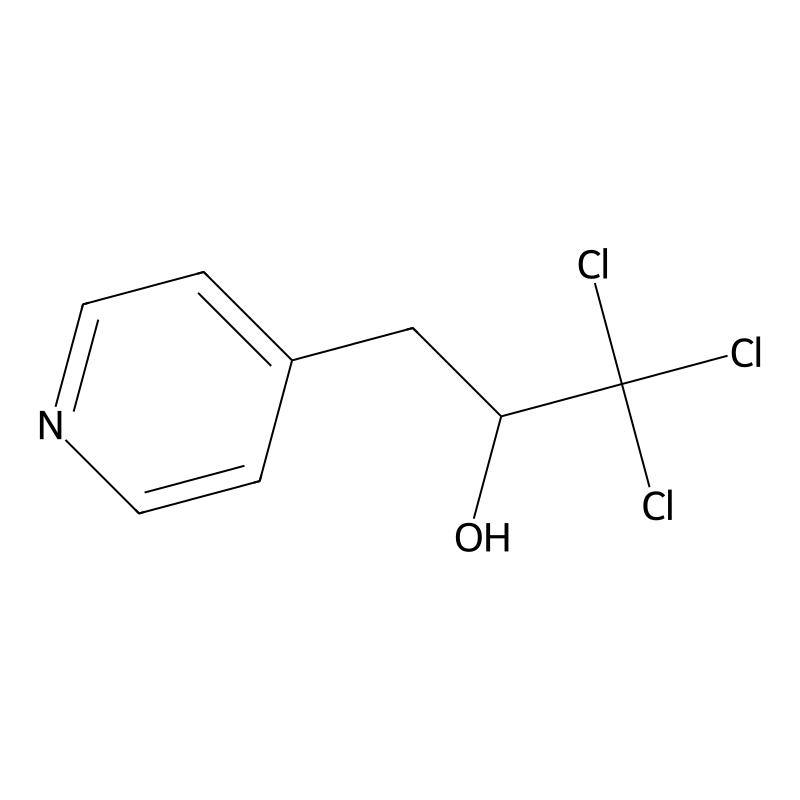Petcm

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- PET is a powerful imaging technique which enables in vivo examination of brain functions .
- It allows non-invasive quantification of cerebral blood flow, metabolism, and receptor binding .
- In recent years, because of advancements in technology and proliferation of PET scanners, PET is being increasingly used in clinical neurology to improve our understanding of disease pathogenesis, to aid with diagnosis, and to monitor disease progression and response to treatment .
- PET imaging is the most quantitative modality for assessing disease activity at the molecular and cellular levels .
- It allows monitoring its course and determining the efficacy of various therapeutic interventions .
- The development and synthesis of novel radiotracers and PET instrumentation have led to the total-body PET systems enabling dynamic and parametric molecular imaging of all organs in the body simultaneously .
Neurology
Medicine
- PET imaging is used in cardiology to assess myocardial perfusion, viability, and function .
- It provides quantitative information about myocardial blood flow and myocardial flow reserve .
- This information is useful in the diagnosis and management of coronary artery disease .
- PET can also be used to assess the effects of various therapeutic interventions on myocardial perfusion .
- PET is widely used in oncology for tumor detection, staging, and monitoring response to therapy .
- The most commonly used radiotracer in oncology is F-Fluorodeoxyglucose (FDG), which is taken up by cells with high glucose metabolism, such as cancer cells .
- PET imaging with FDG can provide information about the metabolic activity of a tumor, which can be useful for differentiating malignant from benign lesions .
- It can also be used to monitor the response of tumors to therapy, as changes in FDG uptake can occur before changes in tumor size .
Cardiology
Oncology
Petcm, scientifically known as 1,1,1-trichloro-3-(pyridin-4-yl)propan-2-ol, is a small molecule with the molecular formula C8H8Cl3NO and a molecular weight of 240.5 g/mol. It is recognized primarily for its role as a caspase-3 activator, which is significant in the process of apoptosis, or programmed cell death. The compound has gained attention in cancer research due to its selective apoptotic effects in various cancer cell lines .
PETCM is for research use only and should be handled with appropriate caution.
- Limited data: Extensive safety information on PETCM is not available.
- Potential hazards: Due to the presence of chlorine atoms, PETCM might decompose to release toxic hydrochloric acid gas upon heating.
- General safety practices: Standard laboratory safety protocols for handling potentially hazardous chemicals should be followed when working with PETCM. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Key Reactions:- Caspase Activation: Petcm facilitates the oligomerization of Apaf-1 (apoptotic protease activating factor 1), leading to enhanced caspase-3 activation.
- Inhibition of ProT: This action is crucial for initiating apoptotic pathways within cells.
The biological activity of Petcm is primarily centered around its ability to induce apoptosis in cancer cells. Studies have shown that it selectively activates caspase-3 in various cancer cell lines, making it a promising candidate for therapeutic applications in oncology. Its mechanism involves promoting apoptotic signaling pathways while inhibiting anti-apoptotic factors .
Effects on Cancer Cells:- Induces apoptosis through caspase activation.
- Selectively targets cancer cells while sparing normal cells.
Petcm can be synthesized through several chemical routes. One common method involves the reaction of 4-pyridinecarboxaldehyde with trichloroacetone in the presence of appropriate catalysts and solvents. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity .
General Synthesis Steps:- Reagents Preparation: Gather 4-pyridinecarboxaldehyde and trichloroacetone.
- Reaction Setup: Combine reagents in a suitable solvent under controlled temperature.
- Purification: Use techniques such as recrystallization or chromatography to purify the final product.
Interaction studies involving Petcm have focused on its relationship with various proteins involved in apoptosis. Notably, it has been shown to interact with caspases and Apaf-1, enhancing our understanding of the apoptotic process and identifying potential targets for drug development .
Key Interactions:- Caspase-3: Direct activation leading to apoptosis.
- Apaf-1: Oligomerization promoting apoptosome formation.
Several compounds exhibit similar biological activities to Petcm, particularly in their role as caspase activators or apoptosis-inducing agents. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Z-VAD-FMK | C20H22F2N4O4 | Broad-spectrum caspase inhibitor | Non-selective; used for inhibition studies |
| Ac-DEVD-CHO | C8H10N2O3 | Caspase-3 specific inhibitor | Irreversible inhibitor; used in functional assays |
| Camptothecin | C20H16N2O4 | Induces apoptosis via topoisomerase I | Natural compound; also inhibits DNA replication |
| Staurosporine | C22H26N4O3S | Broad-spectrum kinase inhibitor | Potent; affects multiple signaling pathways |
Uniqueness of Petcm
Petcm stands out due to its selective activation of caspase-3 and its specific action on ProT inhibition, distinguishing it from broader-spectrum inhibitors and other compounds that may not target apoptosis as effectively.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







